
2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide, also known as BTEA, is a chemical compound that has gained attention in the scientific community due to its potential as a pharmaceutical drug. This compound belongs to the family of N-alkylated acetamides and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide is not fully understood. However, it has been proposed that 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide may exert its antitumor effects through the inhibition of cell proliferation and induction of apoptosis in cancer cells. 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide may also reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
Biochemical and Physiological Effects
2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the expression of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix and play a role in cancer cell invasion and metastasis. 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide has also been found to reduce the expression of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide has several advantages for lab experiments. It is a relatively stable compound and can be synthesized with high purity and yield. 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide has also been found to exhibit low toxicity in animal models. However, one limitation of 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide. One area of research is the development of 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide and its potential as a therapeutic agent for various diseases. Additionally, the use of 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide involves the reaction of 2-bromo-4-tert-butylphenol with ethyl acetate in the presence of sodium hydride. The product is then purified through recrystallization. This method has been reported to yield 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide with high purity and yield.
Aplicaciones Científicas De Investigación
2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide has been studied extensively for its potential as a pharmaceutical drug. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide has also been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. Additionally, 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide has been found to reduce inflammation in animal models of arthritis and inhibit the production of reactive oxygen species in vitro.
Propiedades
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-5-16-13(17)9-18-12-7-6-10(8-11(12)15)14(2,3)4/h6-8H,5,9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVSVJHLIKGUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=C(C=C(C=C1)C(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)

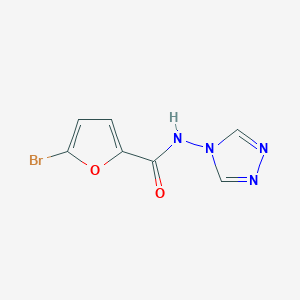
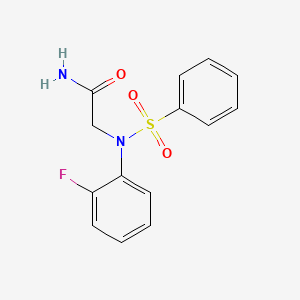


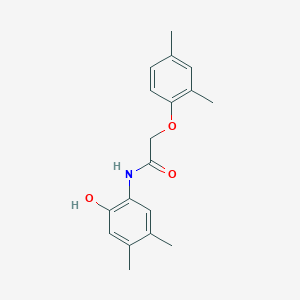
![3-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5713734.png)
![dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate](/img/structure/B5713742.png)
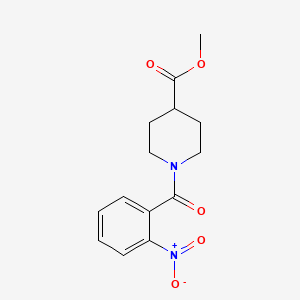
amino]methyl}phenyl)acetamide](/img/structure/B5713757.png)
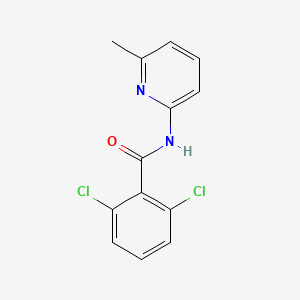
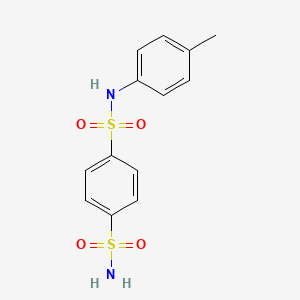
![4-methyl-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5713781.png)